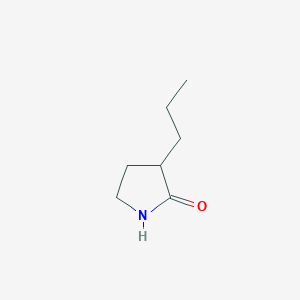![molecular formula C8H14O4 B13456994 4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
4-[(2-Methylpropanoyl)oxy]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methylpropanoyl)oxy]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and an ester linkage (-COO-)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropanoyl)oxy]butanoic acid can be achieved through esterification reactions. One common method involves the reaction of butanoic acid with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[(2-Methylpropanoyl)oxy]butanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed in the presence of an acid or base to yield butanoic acid and 2-methylpropanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to produce corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Butanoic acid and 2-methylpropanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学的研究の応用
4-[(2-Methylpropanoyl)oxy]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(2-Methylpropanoyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butanoic acid and 2-methylpropanol. These products can then participate in further metabolic processes.
類似化合物との比較
Similar Compounds
Butanoic acid: A simple carboxylic acid with similar functional groups but without the ester linkage.
2-Methylpropanoyl chloride: A related compound used in the synthesis of esters.
2-Methylpropanol: An alcohol that can be derived from the hydrolysis of the ester.
Uniqueness
4-[(2-Methylpropanoyl)oxy]butanoic acid is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
4-(2-methylpropanoyloxy)butanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(2)8(11)12-5-3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChIキー |
BTMAMIHAMNDLPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)


![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)






![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid](/img/structure/B13456968.png)
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)


